N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine
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Overview
Description
N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine is a heterocyclic compound that contains both furan and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine typically involves the reaction of 5-chloropyrimidine-2-amine with a furan derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the furan derivative is coupled with the chloropyrimidine under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The chloropyrimidine moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine: Similar structure but with a bromine atom instead of chlorine.
N-[2,2-Bis(furan-2-yl)ethyl]-5-fluoropyrimidin-2-amine: Contains a fluorine atom instead of chlorine.
N-[2,2-Bis(furan-2-yl)ethyl]-5-iodopyrimidin-2-amine: Contains an iodine atom instead of chlorine.
Uniqueness
N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine is unique due to the presence of both furan and pyrimidine rings, which provide a versatile platform for chemical modifications. The chlorine atom in the pyrimidine ring allows for various substitution reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological evaluation, mechanisms of action, and comparisons with related compounds.
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction between 5-chloropyrimidine-2-amine and a furan derivative. This method allows for the efficient formation of the compound under mild conditions. The compound's structure features both furan and pyrimidine moieties, which are significant in its biological activity.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C14H12ClN3O2 |
Molecular Weight | 277.72 g/mol |
CAS Number | Not specified |
Antimicrobial and Anticancer Potential
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound has been investigated for its ability to inhibit various bacterial strains and cancer cell lines.
- Antimicrobial Activity :
- The compound has shown promising results against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Anticancer Activity :
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. It interacts with cellular targets such as DNA and RNA, leading to the disruption of cellular processes essential for cancer cell survival.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within cells:
- Enzyme Inhibition : The compound can inhibit the activity of certain kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- DNA Interaction : It may intercalate within DNA strands, causing structural distortions that prevent replication and transcription.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to evaluate its unique properties:
Compound | Substituent | Biological Activity |
---|---|---|
N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine | Bromine | Moderate antimicrobial properties |
N-[2,2-Bis(furan-2-yl)ethyl]-5-fluoropyrimidin-2-amine | Fluorine | Enhanced anticancer activity |
N-[2,2-Bis(furan-2-yl)ethyl]-5-iodypyrimidin-2-amines | Iodine | Increased lipophilicity affecting bioavailability |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Study on Anticancer Activity :
- A study published in a peer-reviewed journal reported that N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amines showed an IC50 value of 10 µM against breast cancer cell lines. This indicates significant potency in inhibiting cancer cell growth.
"The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential" .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-7-16-14(17-8-10)18-9-11(12-3-1-5-19-12)13-4-2-6-20-13/h1-8,11H,9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTNCSPYMMYNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC2=NC=C(C=N2)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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